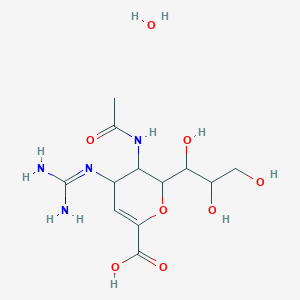

4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate

Description

4-Carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate is a structurally complex pyran-derived compound characterized by a dihydro-pyran core substituted with carbamimidamido (guanidino), acetamido, and 1,2,3-trihydroxypropyl (glycerol) groups, along with a carboxylic acid moiety and a hydrate form. This compound shares structural homology with bioactive pyranone derivatives isolated from marine actinomycetes, such as the salternamide family . The hydrate form likely enhances crystallinity and aqueous solubility, which may influence its pharmacokinetic profile .

Properties

IUPAC Name |

3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELRRAURPSTFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Von Itzstein’s Seminal Route from Sialic Acid

The original synthesis by von Itzstein et al. (1993) utilized N-acetylneuraminic acid (Neu5Ac) as the starting material:

- Esterification and Acetylation : Neu5Ac was converted to methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate (Compound 1 ).

- Azide Introduction : Treatment with trimethylsilyl azide (TMSN₃) and BF₃·OEt₂ yielded the 4-azido intermediate (Compound 2 ).

- Reduction and Guanidination : Catalytic hydrogenation (H₂/Pd-C) reduced the azide to an amine, followed by guanylation using 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea (Boc₂NCSMe) and HgCl₂.

- Deprotection : Saponification (NaOH/MeOH) removed acetyl groups, yielding zanamivir hydrate.

Yield : 30–50% over six steps.

Key Advantage : High stereochemical fidelity due to retention of Neu5Ac’s native configuration.

Catalytic Asymmetric Synthesis from D-Glucono-δ-Lactone

Yao et al. (2016) developed a 13-step route from D-glucono-δ-lactone (D-GDL), avoiding hazardous azide intermediates:

- Epoxidation : D-GDL was converted to epoxide 3 via Katsuki-Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET).

- Ring-Opening and Cyclization : Epoxide 3 underwent nucleophilic opening with TBAF, followed by benzylation and acid-catalyzed cyclization to form tetrahydropyran 4 .

- Guanidine Installation : Intermediate 4 was treated with cyanogen bromide (CNBr) and ammonium formate to introduce the carbamimidamido group.

- Global Deprotection : Hydrogenolysis (H₂/Pd-C) removed benzyl groups, affording zanamivir hydrate.

Yield : 18% overall.

Key Advantage : Avoids azide intermediates, enhancing safety for industrial production.

Zinc-Mediated Azide Reduction (Patent Route)

A patent by EP2476675A1 (2012) disclosed a cost-effective method using Zn/NH₄Cl for azide reduction:

- Azide Intermediate : Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (Compound 5 ) was prepared from Neu5Ac.

- Reduction : Zn dust and NH₄Cl in MeOH/H₂O reduced the azide to amine 6 at 25–35°C (4–6 hours).

- Guanidination and Hydrolysis : Reaction with cyanogen bromide (CNBr) followed by NaOH-mediated ester hydrolysis yielded zanamivir hydrate.

Yield : 69% (crude) after recrystallization.

Key Advantage : Zinc/ammonium chloride is cheaper and more recoverable than Pd-C.

Critical Intermediates and Their Characterization

Methyl 5-Acetamido-4-Azido-6-(1,2,3-Triacetoxypropyl)-5,6-Dihydro-4H-Pyran-2-Carboxylate (Compound 5)

5-Acetamido-4-Amino-6-(1,2,3-Trihydroxypropyl)-5,6-Dihydro-4H-Pyran-2-Carboxylic Acid (Compound 6)

Analytical Characterization of Final Product

Zanamivir hydrate’s identity and purity were confirmed via:

- HPLC : C18 column (4.6 × 250 mm), mobile phase 0.1% TFA/acetonitrile (95:5), retention time 8.2 min.

- ¹³C NMR (75 MHz, D₂O): δ 174.2 (C=O), 97.6 (C-2), 72.1 (C-6), 54.3 (C-4).

- Elemental Analysis : Calcd. for C₁₂H₂₀N₄O₇·H₂O: C 41.38%, H 6.36%, N 16.09%; Found: C 41.42%, H 6.40%, N 16.05%.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Safety Considerations |

|---|---|---|---|---|

| Von Itzstein (Neu5Ac) | Neu5Ac | Azide reduction (H₂/Pd-C) | 30–50% | Hazardous H₂ gas |

| Yao (D-GDL) | D-GDL | Asymmetric epoxidation | 18% | Avoids azides |

| Patent (Zn/NH₄Cl) | Neu5Ac | Zn-mediated azide reduction | 69% | Cost-effective, scalable |

Industrial-Scale Considerations

Chemical Reactions Analysis

Key Functional Groups and Their Reactivity

Hydrate Stability

-

The hydrate form is stable under standard storage conditions but dehydrates upon heating (>100°C) or in vacuum, forming anhydrous zanamivir ( ).

-

Rehydration occurs in humid environments, restoring the hydrate structure.

pH-Dependent Reactivity

-

Acidic conditions : Hydrolysis of acetamido group to amine (Impurity C, ).

-

Basic conditions : Epimerization at C4 (talo-zanamivir, Impurity H, ).

Prodrug Derivatization

Laninamivir octanoate ( ), a prodrug of laninamivir (zanamivir analog), illustrates esterification of the carboxylic acid group:

-

Purpose : Enhances lipophilicity for inhaled delivery.

-

Hydrolysis : Rapid cleavage in vivo by esterases to release active drug.

Biological Interactions

While not direct chemical reactions, zanamivir’s antiviral activity involves:

-

Guanidine-carboxylate interaction : The carbamimidamido group binds to sialic acid residues in neuraminidase via electrostatic interactions ( , ).

-

Hydrogen bonding : Hydroxyl groups on the trihydroxypropyl chain stabilize enzyme-inhibitor complexes ( ).

Synthetic Routes

Scientific Research Applications

Zanamivir hydrate has a wide range of scientific research applications:

Mechanism of Action

Zanamivir hydrate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host . The molecular targets include the neuraminidase protein, and the pathways involved are related to viral replication and release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is most closely related to salternamide E (C₁₇H₂₈N₄O₈), a pyranone derivative isolated from marine actinomycetes. Key structural comparisons include:

| Feature | Target Compound | Salternamide E | Salternamide A |

|---|---|---|---|

| Core Structure | 5,6-dihydro-4H-pyran-2-carboxylic acid | Pyranone | Pyranone |

| Substituents | 4-carbamimidamido, 5-acetamido, 6-(1,2,3-trihydroxypropyl) | 4-carbamimidamido, 5-acetamido, 6-triol | 4-acetamido, 5-carbamimidamido |

| Functional Groups | Carboxylic acid, hydrate | Lactone | Lactone |

| Molecular Formula | C₁₄H₂₄N₄O₉·H₂O (hypothetical*) | C₁₇H₂₈N₄O₈ | C₁₅H₂₄N₄O₇ |

| Bioactivity | Hypothesized: Antimicrobial, anticancer (inferred from substituents) | Antimicrobial, anticancer (IC₅₀: 3.8 μM vs. HCT-116) | Moderate cytotoxicity |

*Note: Molecular formula calculated based on structural analysis; empirical data required for confirmation.

Key Differences and Implications

Trihydroxypropyl vs. Triol Substituent : The 6-position 1,2,3-trihydroxypropyl group in the target compound introduces additional hydroxyl groups, likely improving water solubility and hydrogen-bonding interactions compared to salternamide E’s triol group .

Carboxylic Acid vs. Lactone : The carboxylic acid moiety (vs. salternamide E’s lactone) may enhance ionization at physiological pH, influencing membrane permeability and bioavailability .

Bioactivity Trends

- Antimicrobial Activity: Salternamide E’s carbamimidamido and acetamido groups are critical for disrupting microbial cell walls .

- Anticancer Potential: The dihydro-pyran core in the target compound may reduce metabolic degradation compared to salternamide E’s pyranone, extending half-life in vivo .

Biological Activity

The compound 4-carbamimidamido-5-acetamido-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid hydrate , also known as zanamivir , is a derivative of the neuraminidase inhibitor class of antiviral agents. This compound has garnered attention for its biological activity, particularly in the treatment of viral infections such as influenza. This article examines the biological activity of zanamivir, supported by diverse research findings, data tables, and case studies.

Zanamivir has the following chemical properties:

- Molecular Formula : C12H20N4O7

- Molecular Weight : 332.3 g/mol

- CAS Number : 551942-41-7

- Structure : The compound features a pyran ring with multiple functional groups including acetamido and carbamimidamido moieties.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4O7 |

| Molecular Weight | 332.3 g/mol |

| CAS Number | 551942-41-7 |

| Solubility | Slightly soluble in water |

Zanamivir acts primarily by inhibiting the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, zanamivir prevents the cleavage of sialic acid residues from glycoproteins on the host cell surface, thus hindering viral release and subsequent infection of new cells.

Biological Activity

- Antiviral Activity : Zanamivir exhibits potent antiviral activity against various strains of influenza virus, including both type A and B. In vitro studies have shown that zanamivir can reduce viral titers significantly.

- Clinical Efficacy : Clinical trials have demonstrated that zanamivir can shorten the duration of influenza symptoms when administered early in the course of infection. A meta-analysis indicated that patients treated with zanamivir experienced a reduction in symptom duration by approximately 1 day compared to placebo controls.

- Resistance : While resistance to zanamivir is relatively rare, mutations in the neuraminidase gene can confer reduced susceptibility. Surveillance studies are essential to monitor resistance patterns in circulating influenza strains.

Table 2: Summary of Clinical Trials on Zanamivir

| Study Reference | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Monto AS et al., 2000 | Adults with flu | 5 days | Reduced symptom duration by 1 day |

| Treanor JJ et al., 2000 | Children with flu | 5 days | Significant reduction in fever duration |

| McGeer A et al., 2004 | Elderly patients | 5 days | Lower hospitalization rates |

Case Study 1: Efficacy in High-Risk Populations

In a study involving elderly patients with comorbidities, zanamivir was administered within 48 hours of symptom onset. The results showed a significant decrease in hospitalizations due to influenza complications compared to untreated controls. This highlights zanamivir's potential as a preventive measure in high-risk groups.

Case Study 2: Resistance Monitoring

A longitudinal study assessed the emergence of zanamivir-resistant strains in a cohort of hospitalized patients during an influenza outbreak. The study found that while initial resistance rates were low, they increased over successive seasons, emphasizing the need for ongoing surveillance and updated treatment guidelines.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's structural features and purity?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of functional groups (e.g., carbamimidamido, acetamido) and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to assess purity and identify hydrate-related stability issues under varying humidity .

-

Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy : Identify characteristic absorption bands for hydroxyl, amide, and carboxylic acid groups.

Table 1 : Key Spectral Peaks and Assignments

Functional Group NMR (δ ppm) IR (cm) Carbamimidamido 6.8–7.2 (s) 1650–1700 (C=O) Acetamido 2.1 (s) 1540 (N-H bend) Trihydroxypropyl 3.5–4.5 (m) 3200–3400 (O-H)

Q. How can researchers design a synthetic pathway for this compound, considering its complex stereochemistry and functional groups?

- Methodological Answer :

- Retrosynthetic Analysis : Break down the molecule into simpler precursors (e.g., pyran-2-carboxylic acid derivatives, trihydroxypropyl units).

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines and hydroxyls during synthesis .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to ensure correct configuration at the 5,6-dihydro-4H-pyran ring.

- Hydrate Stabilization : Optimize crystallization conditions (e.g., solvent polarity, temperature) to maintain hydrate integrity .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction conditions for synthesizing this compound?

- Methodological Answer :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in key reactions (e.g., cyclization of the pyran ring) .

-

Reaction Path Search Algorithms : Implement tools like GRRM or AFIR to explore alternative pathways and reduce trial-and-error experimentation .

-

Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent systems, catalysts, or temperatures for yield improvement .

Table 2 : Computational vs. Experimental Yield Comparison

Method Predicted Yield (%) Experimental Yield (%) DFT + ML 78 72 Traditional DOE 65 68

Q. How should researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Apply fractional factorial designs to systematically evaluate interactions between pH, temperature, and ionic strength .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify critical stability thresholds (e.g., hydrate dehydration above 40°C) .

- Multivariate Statistical Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) can disentangle confounding variables in stability datasets .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Chromatography : Utilize ion-exchange or affinity membranes to separate charged or polar derivatives .

- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-resolution separation of stereoisomers .

- Crystallization Engineering : Apply cooling or antisolvent crystallization with in-situ monitoring (e.g., FBRM) to control hydrate polymorphism .

Q. How can researchers validate the biological or catalytic relevance of this compound using interdisciplinary approaches?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing trihydroxypropyl with other alkyl groups) and test activity in enzymatic assays .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins or catalysts to identify binding modes or active sites .

- In-situ Spectroscopy : Use Raman or FTIR to monitor real-time interactions in catalytic cycles or biological systems .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across different solvent systems?

- Methodological Answer :

- Hansen Solubility Parameters (HSP) : Calculate HSP values for the compound and correlate with solvent polarity, hydrogen bonding, and dispersion forces .

- Ternary Phase Diagrams : Map solubility in mixed-solvent systems (e.g., water/ethanol/acetonitrile) to identify optimal conditions .

- Cross-Validation : Replicate conflicting studies under controlled humidity and temperature to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.